



JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JMV 180, a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8), for the investigation of cholecystokinin (CCK) receptor binding and function. JMV 180 is a valuable pharmacological tool due to its unique dualistic activity, acting as an agonist at high-affinity CCK receptors and an antagonist at low-affinity CCK receptors.[1] This allows for the dissection of the distinct physiological roles mediated by these different receptor states.

Quantitative Data Summary

The following tables summarize the binding affinity and effective concentrations of JMV 180 for cholecystokinin receptors as reported in the scientific literature.

Table 1: JMV 180 Binding Affinity for Cholecystokinin Receptors



Receptor Type	Tissue/Cell Line	Species	Parameter	Value (nM)
High-Affinity CCK Receptor	Pancreatic Acini	Rat	Kd	2.2[1]
Low-Affinity CCK Receptor	Pancreatic Acini	Rat	Kd	19[1]
CCKA Receptor	IMR-32 Neuroblastoma Cells	Human	IC50	1.7[2]
CCKA Receptor	Gallbladder Smooth Muscle	Rabbit	pA2	7.9*

^{*}pA2 is a measure of antagonist potency. A pA2 of 7.9 corresponds to a Kb of approximately 1.26 nM.

Table 2: Effective Concentrations of JMV 180 in In Vitro Functional Assays



Assay	Tissue/Cell Line	Species	Effect	Concentration Range
Amylase Secretion (Agonist)	Pancreatic Acini	Rat	Stimulation	Plateauing above 300 nM[3]
Intracellular Ca2+ Mobilization	Pancreatic Acini	Rat	Induction of Ca2+ oscillations	25 nM - 1 μM[4]
Cell Growth Stimulation	PANC-1 and MIA PaCa-2 Cells	Human	Increased cell number and DNA synthesis	10 ⁻¹⁰ M - 10 ⁻⁶ M[5]
Antagonism of CCK-8 induced amylase release inhibition	Pancreatic Acini	Rabbit	Rightward shift of CCK-8 dose- response curve	Above 100 nM[3]
Antagonism of CCK-8-S- induced Ca2+ efflux	IMR-32 Neuroblastoma Cells	Human	Inhibition	IC50 = 50 nM[2]

Experimental Protocols Competitive Radioligand Binding Assay for CCK Receptors

This protocol is designed to determine the binding affinity (Ki) of JMV 180 for CCK receptors using a competitive radioligand binding assay.

Materials:

- Cell membranes or tissue homogenates expressing CCK receptors (e.g., from rat pancreas or transfected cell lines).
- Radiolabeled CCK ligand (e.g., [125]]CCK-8).



- JMV 180.
- Unlabeled CCK-8 (for determination of non-specific binding).
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation: Prepare cell membranes or tissue homogenates containing CCK receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Add binding buffer, radiolabeled CCK ligand (at a concentration near its Kd),
 and the membrane preparation.
 - Non-specific Binding: Add binding buffer, radiolabeled CCK ligand, a high concentration of unlabeled CCK-8 (e.g., 1 μM), and the membrane preparation.
 - Competitive Binding: Add binding buffer, radiolabeled CCK ligand, serially diluted concentrations of JMV 180, and the membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.



- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the JMV 180 concentration.
 - Determine the IC50 value of JMV 180 from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Amylase Secretion Assay in Pancreatic Acini

This protocol measures the functional effect of JMV 180 on amylase secretion from isolated pancreatic acini.

Materials:

- Isolated pancreatic acini.
- HEPES-Ringer (HR) buffer.
- JMV 180.
- CCK-8 (as a positive control).
- Amylase activity assay kit.
- Spectrophotometer.

Procedure:

 Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion.



- Pre-incubation: Resuspend the acini in HR buffer and pre-incubate at 37°C for 30 minutes to allow for recovery.
- Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of JMV 180 or CCK-8. Include a control group with buffer only.
- Incubation: Incubate the tubes at 37°C for 30 minutes.
- Separation: Centrifuge the tubes to pellet the acini.
- Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial assay kit. Also, measure the total amylase activity in an aliquot of the acinar suspension that has been lysed.
- Data Analysis: Express amylase secretion as a percentage of the total amylase content. Plot the percentage of amylase secretion against the concentration of JMV 180.

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of JMV 180 to induce intracellular calcium release in cells expressing CCK receptors.

Materials:

- Cells expressing CCK receptors (e.g., pancreatic acini or a suitable cell line).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- · HEPES-buffered saline (HBS).
- JMV 180.
- Ionomycin (as a positive control for maximal calcium release).
- Fluorometric imaging system or plate reader.

Procedure:

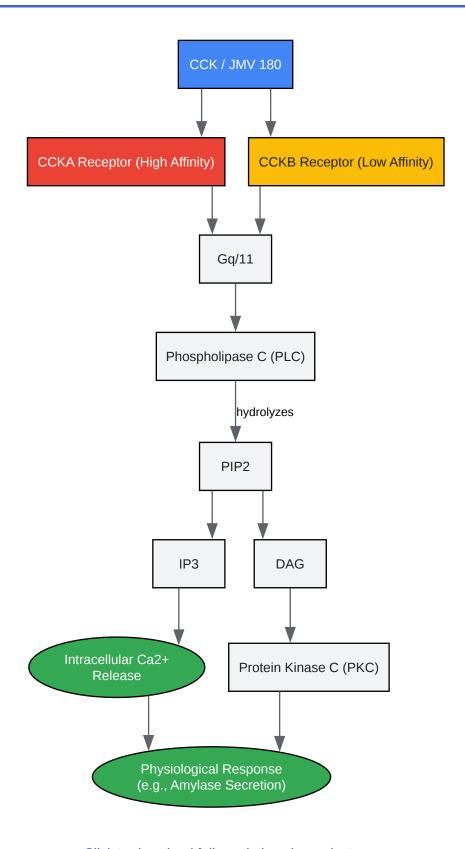


- Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBS in the dark to allow for dye loading.
- Washing: Wash the cells with HBS to remove extracellular dye.
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Stimulation: Add JMV 180 at various concentrations to the cells and continuously record the fluorescence signal over time.
- Maximal Response: At the end of the experiment, add ionomycin to determine the maximal calcium response.
- Data Analysis: Express the change in fluorescence as a ratio (e.g., F340/F380 for Fura-2) or as a fold increase over baseline. Plot the peak response against the concentration of JMV 180.

Signaling Pathways and Experimental Workflows

Caption: CCK Receptor Signaling Pathway.

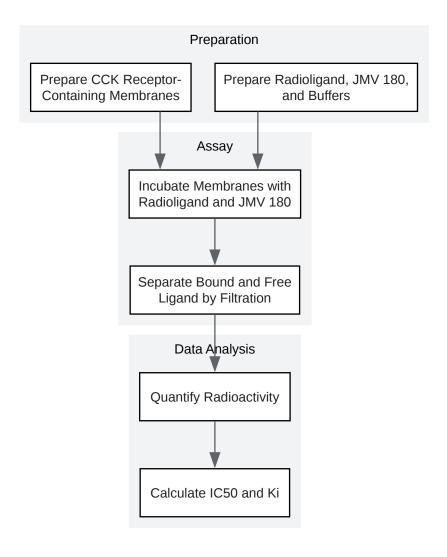




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Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

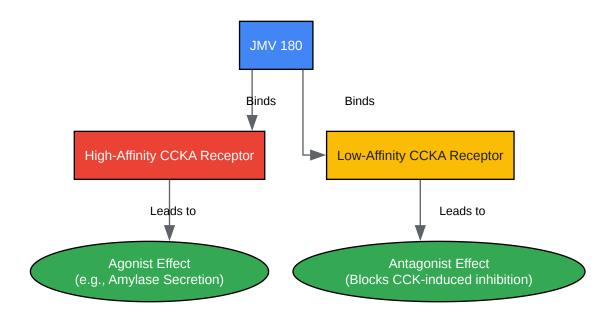




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Caption: Logical Relationship of JMV 180's Dual Activity.





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